molecular formula C21H20N2O3 B8104250 DBCO-C2-alcohol

DBCO-C2-alcohol

Cat. No.: B8104250
M. Wt: 348.4 g/mol
InChI Key: KCIDEKJZCAKKOQ-UHFFFAOYSA-N
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Description

DBCO-C2-alcohol, also known as dibenzocyclooctyne-C2-alcohol, is a chemical compound that combines a dibenzocyclooctyne moiety with a terminal primary hydroxyl group. This compound is particularly notable for its use in copper-free Click Chemistry reactions, where the dibenzocyclooctyne group reacts with azides to form stable triazole compounds. The hydroxyl group can further react with various functional groups, making this compound a versatile reagent in chemical synthesis and bioconjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DBCO-C2-alcohol typically involves the reaction of dibenzocyclooctyne with a short-chain alcohol. The reaction conditions often include the use of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography. The final product is stored under inert gas conditions at low temperatures to prevent degradation .

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form corresponding alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

Scientific Research Applications

DBCO-C2-alcohol is widely used in various scientific research fields:

    Chemistry: It is used in Click Chemistry for the synthesis of complex molecules and materials.

    Biology: The compound is employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.

    Medicine: It is used in drug delivery systems and diagnostic imaging due to its ability to form stable conjugates with biomolecules.

    Industry: this compound is used in the production of polymers and other advanced materials .

Mechanism of Action

The primary mechanism of action of DBCO-C2-alcohol involves its participation in copper-free Click Chemistry reactions. The dibenzocyclooctyne moiety reacts with azides to form stable triazole compounds. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for in vivo and in vitro applications. The hydroxyl group allows for further chemical modifications, enabling the compound to be used in a wide range of applications .

Comparison with Similar Compounds

    DBCO-PEG4-NH-Boc: Contains a polyethylene glycol linker and a tert-butoxycarbonyl-protected amine group.

    Methyltetrazine DBCO: Combines a methyltetrazine moiety with dibenzocyclooctyne.

    Sulfo DBCO-amine: Features a sulfonated dibenzocyclooctyne group with an amine functionality.

Uniqueness: DBCO-C2-alcohol is unique due to its combination of a dibenzocyclooctyne moiety and a terminal primary hydroxyl group. This allows it to participate in copper-free Click Chemistry reactions while also enabling further chemical modifications through the hydroxyl group. This dual functionality makes it a versatile reagent in various scientific and industrial applications .

Properties

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-(2-hydroxyethyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-14-13-22-20(25)11-12-21(26)23-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)23/h1-8,24H,11-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIDEKJZCAKKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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